N-ethyl arachidonoyl amine
CAS No.:
Cat. No.: VC1797156
Molecular Formula: C22H37NO
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H37NO |
|---|---|
| Molecular Weight | 331.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-ethylicosa-5,8,11,14-tetraenamide |
| Standard InChI | InChI=1S/C22H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3,(H,23,24)/b9-8-,12-11-,15-14-,18-17- |
| Standard InChI Key | DCUXLBLUWUQKFU-GKFVBPDJSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC |
Introduction
Chemical Structure and Classification
Molecular Composition and Weight
N-ethyl arachidonoyl amine belongs to the class of compounds known as fatty acid amides. Its structure consists of arachidonic acid conjugated to an ethylamine group via an amide bond. The molecular weight of this compound is approximately 351.53 g/mol. The molecule contains a polyunsaturated fatty acid chain derived from arachidonic acid, which contains 20 carbon atoms with four double bonds in a specific configuration, connected to an ethylamine group.
Structural Relationships to Other Bioactive Lipids
N-ethyl arachidonoyl amine shares structural characteristics with several bioactive fatty acid amides, including N-arachidonoyl-ethanolamine (anandamide), an endogenous cannabinoid neurotransmitter. The primary structural difference lies in the ethyl substitution on the nitrogen atom, which distinguishes it from related compounds such as N-arachidonoyl-glycine (NAGly) . This structural variation potentially influences its biological activity and receptor interactions compared to other arachidonoyl derivatives.
Comparative Analysis with Related Compounds
The following table highlights the structural and functional relationships between N-ethyl arachidonoyl amine and similar bioactive compounds:
| Compound | Nitrogen Substituent | Molecular Weight (g/mol) | Primary Biological Activities |
|---|---|---|---|
| N-ethyl arachidonoyl amine | Ethyl group | ~351.53 | Potential vascular and cellular signaling effects |
| N-arachidonoyl-glycine | Glycine | ~361.5 | FAAH inhibition, analgesic properties |
| N-arachidonoyl-ethanolamine (Anandamide) | Ethanolamide | ~347.5 | Endocannabinoid receptor activation |
| N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide | 2-hydroxypropyl | 361.6 | Under investigation |
Physical and Chemical Properties
Physical Characteristics
N-ethyl arachidonoyl amine is typically an oily substance at room temperature, consistent with other fatty acid amides. Its hydrophobic nature derives from the long arachidonoyl chain, while the amide group provides some polar character. Based on structural similarities to related compounds, it likely has limited water solubility but dissolves readily in organic solvents such as ethanol, methanol, and chloroform .
Chemical Reactivity
The chemical reactivity of N-ethyl arachidonoyl amine centers primarily on:
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The amide bond, which can undergo hydrolysis under acidic or basic conditions
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The polyunsaturated fatty acid chain, which contains multiple carbon-carbon double bonds susceptible to oxidation
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The nitrogen atom, which can participate in various substitution reactions
These reactive sites make the compound susceptible to metabolic transformations in biological systems, potentially influencing its half-life and activity in vivo.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of N-ethyl arachidonoyl amine can be accomplished through several established methods for amide formation. A common approach involves the reaction between activated arachidonic acid and ethylamine . The activation of arachidonic acid typically requires converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, before reaction with the amine.
Specific Synthetic Routes
One specific synthetic pathway involves:
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Activation of arachidonic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Reaction of the activated arachidonic acid with ethylamine
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Purification of the resulting N-ethyl arachidonoyl amine through chromatographic techniques
Alternative approaches may include the Hofmann rearrangement, which could convert appropriate arachidonoyl amides to the desired compound .
Research Status and Future Directions
Current Research Landscape
Current research on N-ethyl arachidonoyl amine remains limited compared to more extensively studied endocannabinoids and related compounds. The available literature suggests interest in this compound primarily in the context of:
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Structure-activity relationship studies examining the effects of nitrogen substituents on biological activity
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Development of novel therapeutics targeting pain, inflammation, and neurological disorders
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Understanding the broader endocannabinoid system and related signaling pathways
Analytical Methods for Detection and Quantification
Modern analytical techniques for studying N-ethyl arachidonoyl amine and related compounds typically involve:
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Liquid chromatography-mass spectrometry (LC-MS)
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Gas chromatography-mass spectrometry (GC-MS)
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Nuclear magnetic resonance (NMR) spectroscopy
These techniques enable precise identification and quantification of the compound in biological samples and formulations, supporting both research and potential pharmaceutical applications.
Future Research Priorities
Future research directions for N-ethyl arachidonoyl amine might include:
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Comprehensive receptor binding studies to elucidate its pharmacological profile
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Investigation of potential endogenous production in mammalian systems
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Exploration of therapeutic potential in pain management, neuroinflammation, and vascular regulation
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Development of synthetic analogues with enhanced potency, selectivity, or pharmacokinetic properties
Computational Properties and Molecular Modeling
Predicted Molecular Properties
Based on its chemical structure and by comparison with related compounds like N-(2-methyl-2S-hydroxy-ethyl)arachidonoylamide, N-ethyl arachidonoyl amine likely exhibits the following computational properties :
| Property | Predicted Value | Significance |
|---|---|---|
| XLogP3 | ~5-6 | Indicates high lipophilicity |
| Hydrogen Bond Donor Count | 1 | The amide N-H group |
| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen |
| Rotatable Bond Count | ~15-16 | Contributes to conformational flexibility |
| Topological Polar Surface Area | ~40-50 Ų | Influences membrane permeability |
Structure-Activity Relationships
Structure-activity relationship studies on arachidonoyl derivatives indicate that modifications to the nitrogen substituent significantly impact biological activity. The ethyl group in N-ethyl arachidonoyl amine likely influences:
These structural features make N-ethyl arachidonoyl amine an interesting compound for comparative studies with other fatty acid amides.
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